molecular formula C15H13N3OS B13993600 4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide CAS No. 64547-96-2

4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide

Cat. No.: B13993600
CAS No.: 64547-96-2
M. Wt: 283.4 g/mol
InChI Key: VMOHXIJYIILTGC-UHFFFAOYSA-N
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Description

4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide is an organic compound with a complex structure that includes both amide and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide typically involves a multi-step process. One common method includes the condensation of 4-aminobenzamide with 4-carbamothioylbenzaldehyde under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

For industrial production, the synthesis process is optimized to improve yield and reduce costs. This often involves the use of more efficient catalysts and reaction conditions, such as higher temperatures and pressures, to accelerate the reaction rate. Additionally, purification steps are implemented to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)benzamide
  • 4-[(4-carbamoylphenyl)amino]benzamide
  • 4-[(4-nitrophenyl)amino]benzamide

Uniqueness

4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide is unique due to its combination of amide and thioamide functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry .

Properties

CAS No.

64547-96-2

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

4-[(4-carbamothioylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13N3OS/c16-14(19)11-5-7-13(8-6-11)18-9-10-1-3-12(4-2-10)15(17)20/h1-9H,(H2,16,19)(H2,17,20)

InChI Key

VMOHXIJYIILTGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)C(=O)N)C(=S)N

Origin of Product

United States

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